2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-12-7-5-11(6-8-12)13(20)10-23-15-17-14-4-2-3-9-19(14)16(21)18-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUJJEDVCOOSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multicomponent reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with a suitable thiol and a pyrido[1,2-a][1,3,5]triazin-4-one precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid: Another heterocyclic compound with a 4-methoxyphenyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with a 4-methoxyphenyl group.
Uniqueness
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups and heterocyclic structure
Biological Activity
The compound 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896329-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.6 g/mol. The structure features a pyrido-triazine core linked to a thioether and an oxoethyl moiety, which may contribute to its biological activities.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory effects. In vitro studies showed that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, compounds with a similar scaffold have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazine derivatives have been evaluated for their antibacterial and antifungal activities. The thioether linkage may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against various pathogens.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Its antioxidant activity could stem from the ability to donate electrons and neutralize free radicals.
- Modulation of Cellular Signaling : It might influence cellular signaling pathways related to inflammation and oxidative stress.
Study on COX Inhibition
A study investigated the COX inhibitory activity of various triazine derivatives. The lead compound exhibited robust inhibition of COX-II activity in lipopolysaccharide-stimulated human whole blood models, demonstrating its potential as an anti-inflammatory agent .
Antioxidant Evaluation
In another study focusing on antioxidant properties, derivatives structurally related to the target compound were tested using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 896329-93-4 |
| Antioxidant Activity | Significant (DPPH assay) |
| COX-II Inhibition IC50 | 0.52 - 22.25 μM |
| Potential Applications | Anti-inflammatory, Antimicrobial |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution. For example, 2-aminopyridine derivatives are often reacted with halogenated intermediates (e.g., iodopyridines) under palladium catalysis (e.g., Pd(PPh₃)₄) in refluxing THF or DMF. Yields typically range from 50–70% depending on substituent steric effects and catalyst loading . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature (80–120°C) and solvent polarity.
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?
- Methodology :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.1–8.7 ppm) and methoxy groups (δ ~3.8 ppm). The pyridotriazinone core shows distinct deshielded signals (e.g., δ 8.7 ppm for H-1) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with fragmentation patterns confirming the thioether linkage (e.g., loss of 4-methoxyphenylacetone fragments) .
- X-ray crystallography (if available) confirms planarity of the fused triazinone ring .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15+ minutes .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., 4-methoxyphenyl vs. halogens) affect the compound’s reactivity in cross-coupling reactions?
- Methodology : Electron-donating groups (e.g., -OCH₃) enhance nucleophilic substitution rates by activating the thioether sulfur. Compare reaction kinetics using UV-Vis spectroscopy or DFT calculations to map charge distribution. Substituent effects on Suzuki coupling efficiency can be quantified via Hammett plots .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or DNA intercalator?
- Methodology :
- Molecular Docking : Screen against kinase domains (e.g., EGFR or CDK2) using AutoDock Vina. The pyridotriazinone scaffold’s rigidity allows π-π stacking with aromatic residues (e.g., Phe82 in EGFR) .
- Fluorescence Quenching Assays : Measure DNA binding via ethidium bromide displacement, correlating with IC₅₀ values for intercalation .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved across studies?
- Methodology :
- Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled compound purity (HPLC ≥95%).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of the thioether to sulfoxide) that may skew results .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodology :
- Prodrug Design : Introduce phosphate esters at the 4-oxo position.
- Cocrystallization : Use coformers like cyclodextrins or L-proline to enhance solubility by 10–50x, confirmed via phase solubility diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
